(1S,2R)-2-aminocyclopentanecarboxylic acid
Overview
Description
(1S,2R)-2-aminocyclopentanecarboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Mechanism of Action
Target of Action
The primary targets of (1S,2R)-2-aminocyclopentanecarboxylic acid are currently unknown. This compound is a chiral amino acid, and amino acids are known to interact with a variety of biological targets, including enzymes, receptors, and transport proteins . .
Biochemical Pathways
Amino acids can participate in a variety of biochemical pathways, including protein synthesis, neurotransmitter synthesis, and metabolic processes . .
Pharmacokinetics
As an amino acid, it is likely to be absorbed in the gut and distributed throughout the body via the bloodstream . Its metabolism and excretion would depend on its specific interactions with metabolic enzymes and transport proteins.
Result of Action
Given its structure as an amino acid, it may be involved in protein synthesis or act as a signaling molecule, but these effects would depend on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric hydrogenation of cyclopentene derivatives, followed by amination and carboxylation reactions. The reaction conditions often include the use of chiral catalysts and specific solvents to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomer from a racemic mixture. The use of biocatalysts and enzymatic processes is also explored to enhance the efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-aminocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2R)-2-aminocyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-aminocyclopentanecarboxylic acid
- (1S,2R)-2-aminocyclohexanecarboxylic acid
- (1S,2R)-2-aminocyclopropanecarboxylic acid
Uniqueness
(1S,2R)-2-aminocyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, selectivity, and biological activity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317072 | |
Record name | (+)-Cispentacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64191-14-6 | |
Record name | (+)-Cispentacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64191-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cispentacin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Cispentacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CISPENTACIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCU8T23SQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid derivatives significant as described in the research paper?
A1: The paper focuses on developing an efficient synthesis method for this compound ethyl ester derivatives in their enantiomerically pure form []. This is significant because enantiomeric purity is often crucial in pharmaceutical applications. Having an efficient synthesis for a specific enantiomer allows researchers to further explore its properties and potential applications.
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